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molecular formula C10H6Cl2N2O B1354812 3-Chloro-6-(4-chlorophenoxy)pyridazine CAS No. 69025-13-4

3-Chloro-6-(4-chlorophenoxy)pyridazine

Cat. No. B1354812
M. Wt: 241.07 g/mol
InChI Key: BNBHIQSRSKWRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04188388

Procedure details

A mixture of 14.9 g 3,6-dichloro-pyridazine, 10.45 g 4-chlorophenol and 13.8 g potassium carbonate is maintained for half an hour at 160° C., and then poured into an aqueous dilute sodium hydroxide solution. The precipitate which appears in isolated and recrystallised from an aromatic solvent. There is thus obtained, at 70% yield, 3-chloro-6-(4-chlorophenoxy)-pyridazine which melts at 119° C.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
10.45 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>>[Cl:8][C:5]1[N:4]=[N:3][C:2]([O:16][C:13]2[CH:14]=[CH:15][C:10]([Cl:9])=[CH:11][CH:12]=2)=[CH:7][CH:6]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
10.45 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in isolated
CUSTOM
Type
CUSTOM
Details
recrystallised from an aromatic solvent

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1)OC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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